molecular formula C8H7N3O2 B12855997 5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

Cat. No.: B12855997
M. Wt: 177.16 g/mol
InChI Key: UTIWYIFPAHAUDK-UHFFFAOYSA-N
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Description

5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a methoxy group at the 5-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde typically involves the condensation of 2-aminopyrazine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of α-bromoketones and 2-aminopyrazine derivatives, which undergo a cyclization reaction to form the imidazo[1,2-a]pyrazine core .

Industrial Production Methods

Industrial production methods for this compound may involve solvent-free or catalyst-free conditions to enhance yield and reduce environmental impact. Microwave irradiation has been employed to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 5-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid.

    Reduction: 5-Methoxyimidazo[1,2-a]pyrazine-2-methanol.

    Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and methoxy functional groups. These interactions can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both methoxy and aldehyde groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

InChI

InChI=1S/C8H7N3O2/c1-13-8-3-9-2-7-10-6(5-12)4-11(7)8/h2-5H,1H3

InChI Key

UTIWYIFPAHAUDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC2=NC(=CN12)C=O

Origin of Product

United States

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